3,5-Dichloro-4-fluorobenzenethiol

Description

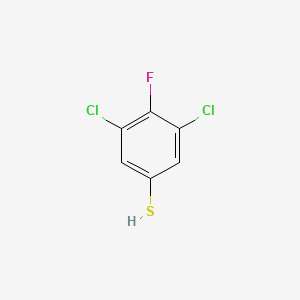

3,5-Dichloro-4-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Cl2FS. It is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

3,5-dichloro-4-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKRLXQDUDACHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluorobenzenethiol typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichloro-4-fluoroaniline.

Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) thiocyanate to introduce the thiol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the diazotization and Sandmeyer reactions.

Purification: Employing distillation and crystallization techniques to purify the final product.

Safety Measures: Ensuring proper handling and disposal of hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Another oxidation product.

Substituted Derivatives: Products of nucleophilic aromatic substitution.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 3,5-Dichloro-4-fluorobenzenethiol serves as a key intermediate in the synthesis of more complex organic compounds. Its thiol group can undergo oxidation to form disulfides or sulfonic acids, which are crucial in various synthetic pathways.

2. Medicinal Chemistry

- Potential Drug Development : The compound has been explored for its biological activity and interactions with biomolecules. It is investigated as a potential pharmacophore in drug design due to its ability to interact with various biological targets .

3. Agrochemicals

- Pesticide Production : this compound is utilized in the formulation of agrochemicals, including pesticides. Its reactivity allows for the development of novel compounds that can enhance agricultural productivity .

Data Table: Applications Overview

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Nucleophilic aromatic substitution |

| Medicinal Chemistry | Investigated for potential drug development | Interaction with biomolecules |

| Agrochemicals | Used in the production of pesticides | Functionalization reactions |

Case Studies

Case Study 1: Synthesis of Disulfides

In a study examining the oxidation of this compound, researchers demonstrated its ability to form disulfides under mild oxidative conditions. This reaction pathway is valuable for synthesizing compounds with enhanced stability and biological activity.

Case Study 2: Biological Activity Assessment

Research has indicated that derivatives of this compound exhibit significant antitumor activity in vitro. The compound's mechanism of action involves inhibiting cancer cell proliferation, suggesting its potential as a lead compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorobenzenethiol involves its interaction with various molecular targets:

Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function.

Aromatic Substitution: The chlorine and fluorine atoms can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

3,5-Dichloro-4-fluorobromobenzene: Similar structure but with a bromine atom instead of a thiol group.

3,5-Dichloro-4-fluoroaniline: Precursor in the synthesis of 3,5-Dichloro-4-fluorobenzenethiol.

3,5-Dichloro-4-fluorophenol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) and an electron-donating thiol group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

3,5-Dichloro-4-fluorobenzenethiol (C6H3Cl2FS) is a halogenated aromatic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.

This compound is characterized by the presence of chlorine and fluorine substituents on a benzene ring with a thiol group. The molecular structure can be represented as follows:

- Molecular Formula : C6H3Cl2FS

- Molecular Weight : 193.06 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study showed that the compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 50 μg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, revealing:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF-7 (breast cancer) | 20 μM |

| A549 (lung cancer) | 25 μM |

The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cell damage and death.

- Inhibition of Enzymatic Activity : It has been reported to inhibit key enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that even at low concentrations, the compound significantly reduced bacterial viability, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Assessment

A research team investigated the effects of the compound on MCF-7 breast cancer cells. They observed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This shift indicated a strong potential for this compound in breast cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.